Methyl 4-fluoroindoline-5-carboxylate
Description
Methyl 4-fluoroindoline-5-carboxylate is a fluorinated indoline derivative characterized by a fluorine atom at the 4-position of the indoline scaffold and a methyl ester group at the 5-position. The fluorine substitution enhances metabolic stability and bioavailability, while the methyl ester group contributes to solubility and serves as a prodrug moiety for carboxylic acid activation in vivo .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
methyl 4-fluoro-2,3-dihydro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-3,12H,4-5H2,1H3 |
InChI Key |
HVCLIMVMWDGGCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)NCC2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of indole derivatives, including Methyl 4-fluoroindoline-5-carboxylate, often involves palladium-catalyzed reactions. One common method is the Larock indole synthesis, which utilizes palladium catalysts to form the indole unit. Another method involves a one-pot sequential Buchwald–Hartwig amination followed by C–H activation to form the key pyrrolo[2,3-c]carbazole unit . Industrial production methods typically involve similar catalytic processes but on a larger scale to ensure efficiency and yield.
Chemical Reactions Analysis
Methyl 4-fluoroindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenated indole derivatives, such as 4-fluoroindole, can undergo nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-fluoroindoline-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer activities and potential therapeutic uses.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 4-fluoroindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-fluoroindoline-5-carboxylate shares structural motifs with several indole and indoline derivatives. Below is a detailed comparison based on substituent positions, functional groups, and biological relevance.
Structural Analogs and Substituent Effects
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 612501-52-7) Substituents: Chlorine at 6-position, fluorine at 5-position, methyl ester at 2-position. Key Differences: The indole core (vs. indoline) lacks a saturated six-membered ring, reducing conformational rigidity. Similarity Score: 0.55 (structural similarity based on scaffold and substituents) .
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate (CAS 312314-26-4)
- Substituents : Fluorine at 5-position, methoxy at 6-position, methyl ester at 2-position.
- Key Differences : Methoxy group enhances lipophilicity but may reduce metabolic stability compared to fluorine. Positional differences (5-F vs. 4-F) could influence electronic effects on the aromatic ring.
- Similarity Score : 0.81 (higher due to shared fluorine and ester groups) .
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS 1067658-29-0)
- Substituents : Chlorine at 5-position, fluorine at 6-position, ethyl ester at 2-position.
- Key Differences : Ethyl ester increases lipophilicity and prolongs half-life compared to methyl esters. The chloro-fluoro combination may enhance halogen bonding but introduce toxicity risks.
- Similarity Score : 0.55 .
Functional Group Variations
- Ester vs. Carboxylic Acid : Methyl esters (e.g., this compound) act as prodrugs, improving membrane permeability. In contrast, carboxylic acid derivatives (e.g., torulosic acid methyl ester in plant resins) are directly bioactive but suffer from poor absorption .


- Fluorine vs. Other Halogens : Fluorine’s electronegativity and small atomic radius minimize steric effects while enhancing binding affinity to hydrophobic pockets in enzymes. Chlorine, though similarly electronegative, increases molecular weight and may reduce metabolic clearance .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents (Position) | Ester Group | Similarity Score | Key Properties |
|---|---|---|---|---|---|
| This compound | Indoline | F (4), COOCH₃ (5) | Methyl | N/A | High metabolic stability, CNS activity |
| Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | Indole | Cl (6), F (5), COOCH₃ (2) | Methyl | 0.55 | Potential cytotoxicity |
| Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | Indole | F (5), OCH₃ (6), COOCH₃ (2) | Methyl | 0.81 | Enhanced lipophilicity |
| Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate | Indole | Cl (5), F (6), COOCH₂CH₃ (2) | Ethyl | 0.55 | Prolonged half-life |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


